molecular formula C24H21NO B14428490 1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one CAS No. 80269-74-5

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one

Cat. No.: B14428490
CAS No.: 80269-74-5
M. Wt: 339.4 g/mol
InChI Key: XFNRTIXNBNARDY-UHFFFAOYSA-N
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Description

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of azetidinones, which are four-membered lactam rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one typically involves the reaction of triphenylphosphoranylidene acetone with an appropriate azetidinone precursor. One common method is the Wittig reaction, where the phosphoranylidene compound reacts with a carbonyl compound to form the desired azetidinone .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

80269-74-5

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

1,3,3-triphenyl-4-propan-2-ylideneazetidin-2-one

InChI

InChI=1S/C24H21NO/c1-18(2)22-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)23(26)25(22)21-16-10-5-11-17-21/h3-17H,1-2H3

InChI Key

XFNRTIXNBNARDY-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(C(=O)N1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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